

Application Note: Mass Spectrometric Analysis of 4-(3-Methoxyphenyl)piperidin-4-ol

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Compound of Interest

Compound Name: **4-(3-Methoxyphenyl)piperidin-4-ol**

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Abstract

This document provides a detailed protocol for the characterization of **4-(3-Methoxyphenyl)piperidin-4-ol** using mass spectrometry. The piperidine scaffold is a significant motif in many pharmaceutical agents, making the comprehensive analytical characterization of its derivatives crucial for identity confirmation, purity assessment, and stability studies in drug discovery and development. This application note outlines a general procedure for electrospray ionization (ESI) mass spectrometry and proposes a theoretical fragmentation pathway based on the analysis of related compounds.

Introduction

4-(3-Methoxyphenyl)piperidin-4-ol is a synthetic organic compound featuring a piperidine core, a hydroxyl group, and a 3-methoxyphenyl substituent. The structural elucidation and confirmation of such molecules are fundamental in medicinal chemistry. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. This note details the application of mass spectrometry for the analysis of **4-(3-Methoxyphenyl)piperidin-4-ol**, offering a protocol for sample preparation and data acquisition, and a discussion of its expected mass spectrum and fragmentation patterns.

Predicted Mass Spectrometry Data

Based on its chemical structure (C12H17NO2), the predicted mass-to-charge ratios (m/z) for various adducts of **4-(3-Methoxyphenyl)piperidin-4-ol** are summarized in the table below. The monoisotopic mass of the compound is approximately 207.126 g/mol .[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	208.1332
[M+Na] ⁺	230.1151
[M+K] ⁺	246.0891
[M+NH ₄] ⁺	225.1598
[M-H] ⁻	206.1186
[M+HCOO] ⁻	252.1241
[M+CH ₃ COO] ⁻	266.1398

Experimental Protocol: ESI-MS Analysis

This protocol provides a general method for the analysis of **4-(3-Methoxyphenyl)piperidin-4-ol** using an electrospray ionization (ESI) mass spectrometer, which is commonly coupled with liquid chromatography (LC-MS).

1. Sample Preparation:

- Prepare a stock solution of **4-(3-Methoxyphenyl)piperidin-4-ol** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- From the stock solution, prepare a dilute working solution of approximately 0.1 µg/mL in the mobile phase to be used for analysis. The final concentration may require optimization based on instrument sensitivity.

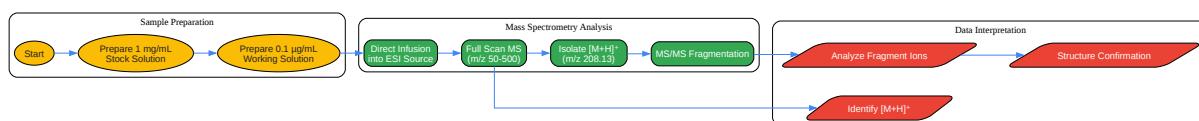
2. Instrumentation and Parameters (Direct Infusion):

- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- Mass Range: 50 - 500 m/z

- Capillary Voltage: 3.5 - 4.5 kV
- Nebulizer Gas (N₂): Set according to the instrument manufacturer's specifications.
- Drying Gas (N₂) Flow Rate and Temperature: Optimize for maximum signal intensity and stability.

3. Data Acquisition and Analysis:

- Acquire the full scan mass spectrum to identify the protonated molecule [M+H]⁺.
- For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 208.13) as the precursor ion.
- Analyze the resulting product ion spectrum to identify characteristic fragment ions.
- For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition. The mass error should ideally be less than 5 ppm.



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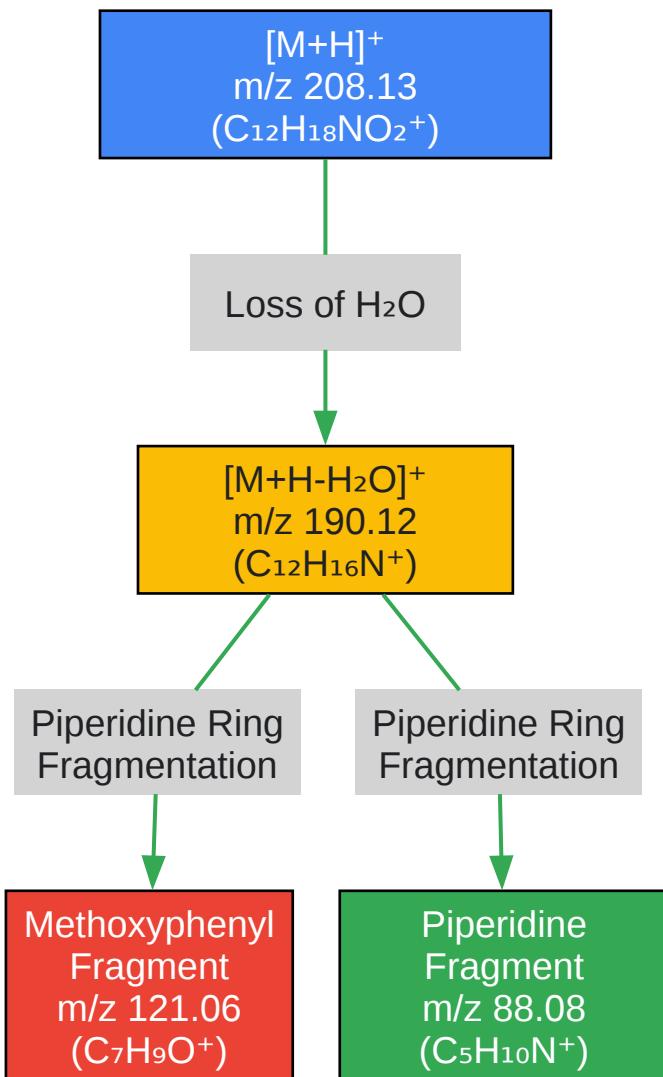
Experimental workflow for MS analysis.

Proposed Fragmentation Pathway

While no experimental mass spectrum for **4-(3-Methoxyphenyl)piperidin-4-ol** is publicly available, a plausible fragmentation pathway can be proposed based on the fragmentation of similar structures, such as other piperidine and methoxyphenyl derivatives.^{[2][3][4]} Under positive mode ESI-MS/MS, the protonated molecule $[M+H]^+$ at m/z 208.13 would be the precursor ion. The fragmentation is likely to be initiated by the loss of water from the tertiary alcohol, followed by cleavages of the piperidine ring.

Key fragmentation steps may include:

- **Loss of Water:** A neutral loss of H_2O (18.01 Da) from the protonated molecule is a common fragmentation for alcohols, leading to a carbocation at m/z 190.12.
- **Piperidine Ring Opening:** Subsequent fragmentation of the piperidine ring can occur through various pathways. A common fragmentation involves the cleavage of the C-C bonds adjacent to the nitrogen, leading to characteristic fragment ions.
- **Formation of the Methoxyphenyl Fragment:** Cleavage could also lead to the formation of a stable methoxyphenyl-containing fragment.

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Proposed fragmentation of **4-(3-Methoxyphenyl)piperidin-4-ol**.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of **4-(3-Methoxyphenyl)piperidin-4-ol**. The outlined experimental procedure and the proposed fragmentation pathway offer a starting point for the structural characterization and purity assessment of this compound and its analogs. Researchers are encouraged to adapt and optimize the provided methods to suit their specific instrumentation and analytical requirements. The comprehensive characterization of such molecules is essential for advancing drug discovery and development efforts.

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